molecular formula C18H16N2O B8505712 5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one CAS No. 88300-15-6

5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one

Cat. No.: B8505712
CAS No.: 88300-15-6
M. Wt: 276.3 g/mol
InChI Key: HGDCMPCQAHSAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one is a pyrazinone derivative characterized by two para-methylphenyl substituents at positions 5 and 6 of the pyrazinone core. Pyrazin-2(1H)-one scaffolds are nitrogen-containing heterocycles with broad pharmacological relevance, including antibacterial, antifungal, and kinase inhibitory activities .

Properties

CAS No.

88300-15-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

5,6-bis(4-methylphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C18H16N2O/c1-12-3-7-14(8-4-12)17-18(20-16(21)11-19-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21)

InChI Key

HGDCMPCQAHSAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=C(C=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Diversity

Table 1: Key Pyrazin-2(1H)-one Derivatives and Their Substituents
Compound Name Substituents (Positions 5 and 6) Key Properties/Activities Reference
5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one 5-(4-methylphenyl), 6-(4-methylphenyl) Enhanced lipophilicity; potential kinase inhibition (inferred)
Aspergillic acid (V) 5,6-Diisobutyl Antibacterial activity
Dragmacidin D (VI) 5-Indole, 6-Indole Selective neural nitric oxide synthase inhibition
5-(4-Nitrophenyl)-6-(p-tolyl)pyrazin-2(1H)-one (7c) 5-(4-nitrophenyl), 6-(4-methylphenyl) Electron-withdrawing nitro group; synthetic intermediate
5-(4-Chlorophenyl)pyrazin-2(1H)-one (12) 5-(4-chlorophenyl) Antifungal/antineoplastic (inferred)
6-(3-Methoxyphenyl)pyrazin-2(1H)-one (18) 6-(3-methoxyphenyl) Polar substituent; potential CNS activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The methyl groups in 5,6-bis(4-methylphenyl)pyrazin-2(1H)-one are electron-donating, likely increasing electron density at the pyrazinone core.
  • Lipophilicity : The para-methylphenyl groups in the target compound may improve bioavailability compared to polar analogs like 6-(3-methoxyphenyl)pyrazin-2(1H)-one (18) .
Kinase Inhibition :

Pyrazin-2(1H)-ones derived from marine alkaloids (e.g., hamacanthins) exhibit kinase inhibitory activity. For example, 3,5-substituted derivatives show IC50 values below 1 µM against platelet-derived growth factor receptor (PDGFR), a target in cancer therapy . The methylphenyl groups in the target compound may similarly engage hydrophobic pockets in kinase ATP-binding sites.

Antimicrobial Activity :

Aspergillic acid (5,6-diisobutyl) and dragmacidin D (5,6-diindole) demonstrate antibacterial and antifungal effects, respectively .

Neuroprotective Effects :

Dragmacidin D selectively inhibits neural nitric oxide synthase, suggesting pyrazinones with bulky substituents (e.g., indole rings) are viable for neurodegenerative disease research . The target compound’s methylphenyl groups may offer a balance of steric bulk and solubility for similar applications.

Pharmacological Optimization Strategies

  • Substituent Positioning : Analogs like 5-(4-nitrophenyl)-6-(p-tolyl)pyrazin-2(1H)-one (7c) combine electron-withdrawing and donating groups, enabling fine-tuning of electronic properties .
  • Hybrid Scaffolds: Imidazo[1,2-a]pyrazinones (e.g., 22b, 26d) merge pyrazinone with imidazole rings, expanding bioactivity profiles .

Preparation Methods

Catalytic System Tuning

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) remain central to Suzuki couplings, but ligand selection significantly impacts efficiency. Bulky phosphine ligands, such as SPhos or XPhos, enhance coupling rates for sterically hindered 4-methylphenyl groups. Alternatively, copper-promoted dimerization, as seen in pyrazole-fused pyridazine synthesis, offers a cost-effective alternative but requires rigorous oxygen exclusion.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor ring transformation and coupling reactions, while toluene or THF improves Mitsunobu reaction outcomes. Elevated temperatures (100–140°C) accelerate cross-couplings but risk decomposition of the pyrazinone core.

Byproduct Mitigation

Imidazo[1,5-a]pyrazin-8(7H)-one (4 ) formation during TosMIC-based syntheses is minimized by limiting reaction times and using stoichiometric TosMIC. Chromatographic purification remains essential for isolating 5,6-bis(4-methylphenyl)pyrazin-2(1H)-one from structurally similar byproducts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one, and how can researchers optimize reaction yields?

  • Methodology : A Ugi four-component reaction (4-CR) is a robust approach for assembling pyrazin-2(1H)-one scaffolds. Combine α-ketoaldehyde, 4-methylphenyl-substituted amines, isonitriles, and carboxylic acids, followed by cyclization under acidic conditions (e.g., HCl/ether at 0°C or TFA/DCE at 80°C). This method ensures skeletal and functional diversity with high bond-forming efficiency .
  • Optimization : Use stoichiometric control of reagents (e.g., 1.2 eq of isonitrile) and monitor reaction progress via TLC or LC-MS. Purify intermediates (e.g., Ugi bis-amides) via flash chromatography before cyclization to minimize side products .

Q. How can researchers confirm the regioselectivity of substituents in 5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one?

  • Analytical Tools : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify coupling patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-methylphenyl groups). X-ray crystallography or NOESY can resolve spatial arrangements of substituents.
  • Control Experiments : Synthesize derivatives with alternative substituent positions (e.g., para vs. ortho methyl groups) and compare spectral data .

Q. What are the key physicochemical properties of pyrazin-2(1H)-one derivatives, and how do they influence solubility?

  • Data : Pyrazin-2(1H)-one cores exhibit logP values ~-1.49 (hydrophilic) and water solubility up to 1.1×105^5 mg/L. Substituents like 4-methylphenyl increase hydrophobicity (logP ~2.1), requiring DMSO or ethanol for dissolution in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for pyrazin-2(1H)-one cyclization?

  • Case Study : Conflicting reports on HCl vs. TFA-mediated cyclization efficiency (e.g., 60% vs. 85% yields). Replicate both conditions using identical starting materials and characterize products via HPLC-MS. Adjust temperature (0°C vs. 80°C) to favor kinetically vs. thermodynamically controlled pathways .
  • Troubleshooting : If side products dominate, introduce protecting groups (e.g., Boc) on amines to prevent unwanted nucleophilic attacks during cyclization .

Q. What strategies enhance the stability of 5,6-Bis(4-methylphenyl)pyrazin-2(1H)-one under physiological conditions?

  • Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to reduce oxidation susceptibility. Assess stability via accelerated degradation studies (pH 1–9 buffers, 37°C) and monitor by UV-Vis spectroscopy .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to shield the core from enzymatic hydrolysis .

Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrazin-2(1H)-one analogs?

  • Case Study : Replace 4-methylphenyl with halogenated aryl groups (e.g., 4-bromophenyl) to enhance mTOR kinase inhibition. Test in vitro using kinase assays (IC50_{50} determination) and compare with reference inhibitors like CC-223 .
  • Data Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity to identify optimal pharmacophores .

Methodological Resources

  • Synthetic Protocols : Ugi 4-CR , condensation with α-chloroacetone .
  • Analytical Standards : Melting point (187–190°C range for analogs ), HPLC retention times (C18 column, MeCN/H2_2O gradient).
  • Safety : Handle intermediates (e.g., isonitriles) in fume hoods due to acute toxicity risks (GHS Category 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.